molecular formula C11H16O2 B8670554 Benzene, (2,2-dimethoxypropyl)- CAS No. 26163-01-9

Benzene, (2,2-dimethoxypropyl)-

Cat. No.: B8670554
CAS No.: 26163-01-9
M. Wt: 180.24 g/mol
InChI Key: YRETYEMOQLHTLP-UHFFFAOYSA-N
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Description

Benzene, (2,2-dimethoxypropyl)- (CAS: 84145-55-1) is an aromatic compound with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol. Structurally, it features a benzene ring substituted with a tert-butyl group at the 4-position and a 3,3-dimethoxypropyl group at the 1-position. The dimethoxypropyl substituent introduces oxygen atoms, increasing polarity compared to purely hydrocarbon-substituted benzene derivatives. This compound is relevant in organic synthesis and materials science due to its unique electronic and steric properties .

Properties

CAS No.

26163-01-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2,2-dimethoxypropylbenzene

InChI

InChI=1S/C11H16O2/c1-11(12-2,13-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

YRETYEMOQLHTLP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Benzene Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
Benzene, (2,2-dimethoxypropyl)- 84145-55-1 C₁₅H₂₄O₂ 236.35 1-(3,3-dimethoxypropyl), 4-tert-butyl
Benzene, (2,2-dimethylpropyl)- 1007-26-7 C₁₁H₁₆ 148.24 Neopentyl (2,2-dimethylpropyl)
Benzene, (2-methylpropyl)- 538-93-2 C₁₀H₁₄ 134.22 Isobutyl (2-methylpropyl)
Benzene, 1-methyl-2,3,4,5-tetrapropyl 262860-66-2 C₁₉H₃₂ 260.46 Multiple propyl substituents

Key Observations :

  • Polarity : The dimethoxypropyl group in the target compound increases polarity compared to neopentylbenzene (C₁₁H₁₆) and isobutylbenzene (C₁₀H₁₄), which lack oxygen atoms. This impacts solubility in polar solvents and chromatographic retention .
  • Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance, similar to neopentylbenzene. However, the dimethoxypropyl group may reduce steric bulk compared to fully alkylated derivatives like 1-methyl-2,3,4,5-tetrapropylbenzene .

Chromatographic Behavior

Table 2: Gas Chromatography Retention Indices (RI)

Compound Name Kovats RI (Nonpolar Column) Van Den Dool & Kratz RI Temperature Gradient (°C/min) Reference Study
Benzene, (2,2-dimethylpropyl)- 1173.2 1176.8 2.5 Zenkevich et al. (2011)
Benzene, (2-methylpropyl)- 1024.5 (estimated) Not reported 3.0 Haynes & Pitzer (1985)

Key Observations :

  • Retention Time: Neopentylbenzene (C₁₁H₁₆) exhibits a higher Kovats RI (1173.2) than isobutylbenzene (estimated ~1024.5), reflecting its bulkier substituent and stronger nonpolar interactions . The target compound’s dimethoxypropyl group likely results in intermediate retention due to polar interactions with the stationary phase.
  • Method Variability : Retention indices vary with temperature gradients and column types, as seen in studies by Zenkevich (2011) and Haynes (1985) .

Thermodynamic and Reaction Data

Table 3: Thermodynamic Properties of Isobutylbenzene Derivatives

Reaction ΔrH° (kJ/mol) Method Reference Study
H₂ + C₁₀H₁₂ → C₁₀H₁₄ (Isobutylbenzene) -119 ± 0.8 Calorimetry Rogers & McLafferty (1971)

Key Observations :

  • Hydrogenation Stability : Isobutylbenzene (C₁₀H₁₄) shows a highly exothermic hydrogenation enthalpy (ΔrH° = -119 kJ/mol), indicating thermodynamic stability in its unsaturated precursor form . Comparable data for the target compound is unavailable, but its oxygenated substituents may reduce exothermicity due to resonance stabilization of the aromatic ring.

Research Implications and Limitations

  • Comparisons rely on extrapolation from structurally related compounds.
  • Functional Group Impact: The dimethoxypropyl group likely enhances solubility in polar solvents (e.g., ethanol or acetone) compared to neopentylbenzene, which is more hydrophobic .
  • Synthetic Applications: This compound’s steric and electronic profile makes it a candidate for designing ligands in catalysis or monomers in polymer chemistry, analogous to tert-butyl-substituted aromatics .

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